![molecular formula C5H4N4O B174976 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one CAS No. 13521-25-0](/img/structure/B174976.png)
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
描述
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused pyrazole and pyridazine rings, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired pyrazolopyridazine structure . The reaction conditions often involve the use of catalysts such as chiral-at-metal Rh(III) complexes to achieve high yields and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridazines, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
Chemical Structure and Synthesis
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one has a unique structure characterized by a pyrazole ring fused to a pyridazine moiety. Its molecular formula is CHNO. The synthesis of this compound can be achieved through various methods, including:
- Cyclization reactions involving ortho-amino esters and nitriles.
- One-pot reactions that utilize Vilsmeier amidination followed by heterocyclization.
These methods highlight the compound's synthetic versatility and potential for further functionalization .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown that certain synthesized derivatives possess potent effects against various bacterial and fungal strains, indicating their potential as new antimicrobial agents .
Neuropharmacological Applications
This compound derivatives have been identified as phosphodiesterase 9 (PDE9) inhibitors. These compounds are being explored for their utility in treating cognitive disorders and neurodegenerative diseases such as Alzheimer's disease. PDE9A is primarily expressed in the brain, where it plays a crucial role in regulating synaptic transmission through cyclic GMP signaling . The inhibition of this enzyme may enhance cognitive functions and improve memory processes.
Therapeutic Applications
The therapeutic potential of this compound extends across several domains:
- Cancer Treatment : Some derivatives have shown promising anticancer activity. Studies indicate that these compounds can inhibit tumor cell growth and may be effective against various cancer types, including leukemia and solid tumors .
- Antidiabetic Effects : There is emerging evidence suggesting the potential use of these compounds in managing diabetes through their influence on metabolic pathways .
Antimicrobial Activity Evaluation
A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial efficacy. Compounds 2e, 2f, and 2g exhibited significant activity compared to standard antibiotics in agar diffusion assays .
PDE9 Inhibition for Cognitive Disorders
Research on PDE9 inhibitors derived from pyrazolo[3,4-d]pyridazin-4(5H)-one has led to the development of candidates for clinical trials aimed at treating cognitive impairments associated with neurodegenerative diseases. One notable compound reached advanced clinical testing stages .
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor and potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits unique biological activities and is used in various medicinal chemistry applications.
Uniqueness: 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one stands out due to its specific ring structure and the ability to undergo diverse chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .
生物活性
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazole and pyridazine ring structure, which contributes to its unique chemical properties. The compound has a molecular formula of CHNO and a molecular weight of approximately 135.12 g/mol. Its structure allows for various chemical modifications, enhancing its potential therapeutic applications.
The primary biological target of this compound is the FMS-like tyrosine kinase 3 (FLT3) , which plays a crucial role in cell signaling pathways related to cell proliferation and survival. The compound acts as an inhibitor of FLT3, leading to significant cytotoxic effects on cancer cells.
Key Mechanisms:
- Inhibition of FLT3 : By binding to the FLT3 receptor, the compound disrupts downstream signaling pathways associated with cell growth and differentiation.
- Induction of Apoptosis : The inhibition of FLT3 leads to programmed cell death in malignant cells, making it a candidate for cancer treatment.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis through FLT3 inhibition.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HL-60 (human leukemia) | 0.25 | FLT3 inhibition |
MV-4-11 (acute myeloid) | 0.15 | Apoptosis induction |
Anti-inflammatory Activity
The compound has also shown significant anti-inflammatory effects. In animal models, it has been evaluated for its ability to reduce inflammation and pain.
Model | Effect | Reference Drug | Comparison |
---|---|---|---|
Carrageenan-induced edema | 60% inhibition | Indomethacin | Higher than standard |
Paw edema test | Significant reduction | Diclofenac | Comparable efficacy |
Case Studies
- Anticancer Efficacy : A study conducted on the HL-60 cell line demonstrated that treatment with this compound resulted in a marked decrease in cell viability, with an IC50 value indicating potent activity against leukemia cells .
- Anti-inflammatory Properties : In another investigation, the compound exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The results indicated that it could serve as an effective alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 3-aminopyrazole derivatives. Various synthetic routes have been developed to enhance yield and purity.
Common Synthetic Route:
- Reacting 3-aminopyrazole with α,β-unsaturated carbonyl compounds under controlled conditions.
属性
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFEMOYMLQPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481984 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-25-0 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction described in the paper for synthesizing 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones?
A1: The paper describes a photochemical cyclization method for synthesizing 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones []. This method utilizes light to induce the cyclization reaction, leading to the formation of the desired pyrazolo[3,4-d]pyridazin-4(5H)-one core structure.
Q2: How can the synthesized 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones be further modified?
A2: The paper highlights that the 1,3-disubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones can be further functionalized through nucleophilic substitution reactions at the 1 and 4 positions []. This allows for the introduction of various substituents, expanding the chemical diversity and potential applications of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。